

Pharmacological Profile of STG-001: A Technical Guide

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Compound of Interest

Compound Name: *Stg-001*

Cat. No.: *B15601214*

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Introduction

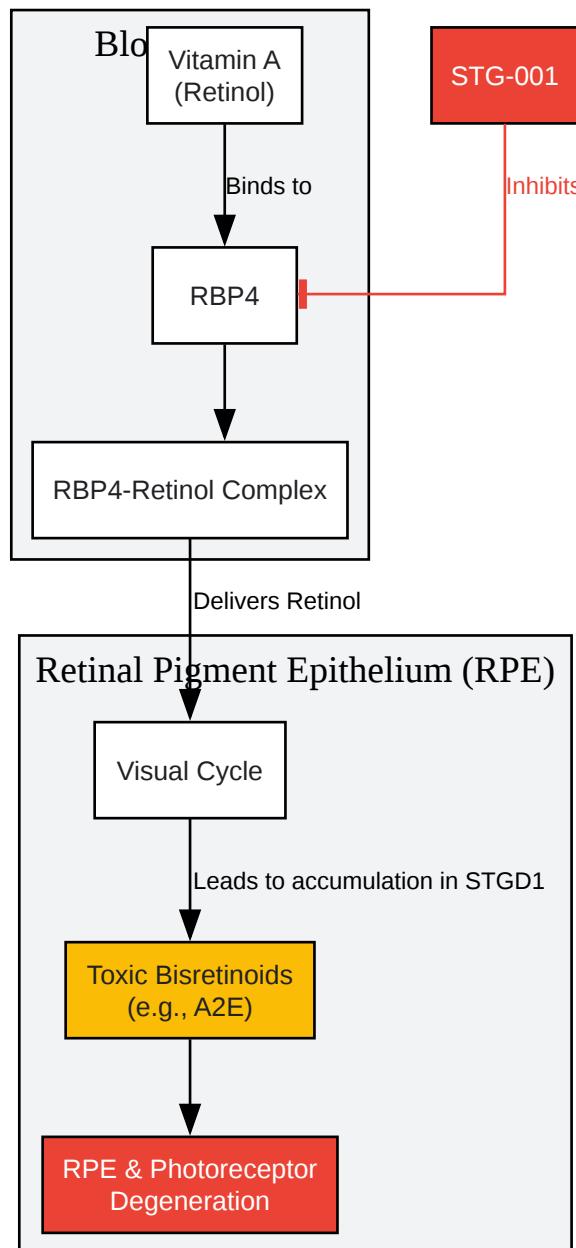
STG-001 is an investigational small molecule drug being developed by Stargazer Pharmaceuticals as a potential treatment for Stargardt disease (STGD1).^{[1][2][3]} Stargardt disease is the most common form of inherited juvenile macular degeneration and is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic vitamin A byproducts in the retina and subsequent vision loss.^{[4][5][6]} **STG-001** is designed as an indirect visual cycle modulator that aims to reduce the accumulation of these cytotoxic retinoids.^{[7][8]} The compound has received Orphan Drug Designation in both the United States and the European Union.^{[7][8]}

Mechanism of Action

The visual cycle, a critical process for vision, relies on the transport of vitamin A (retinol) from the bloodstream to the retina.^{[4][7][8]} This transport is mediated by the Retinol Binding Protein 4 (RBP4).^{[1][4][7][8]} In Stargardt disease, genetic defects impair the clearance of vitamin A byproducts, leading to the formation of toxic bisretinoids like A2E within the retinal pigment epithelium (RPE), causing cellular damage and photoreceptor death.^{[4][5][6]}

STG-001 acts as an RBP4 inhibitor.^{[1][9]} By reducing the plasma concentrations of RBP4, **STG-001** decreases the amount of vitamin A delivered to the retina.^{[2][7][8]} This modulation of the visual cycle is hypothesized to slow down the formation and accumulation of the toxic

retinoid byproducts, thereby protecting the retina from further degeneration and preserving vision in patients with Stargardt disease.[2][7][8]



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Figure 1: STG-001 inhibits RBP4, reducing retinol transport to the retina.

Non-Clinical and Clinical Development

Publicly available quantitative data from preclinical studies (e.g., binding affinities, in vitro potency) are limited. However, the progression of **STG-001** into clinical trials indicates a promising preclinical profile.

Clinical Studies Summary

STG-001 has undergone several clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics.

Trial Identifier	Phase	Status	Population	Primary Objectives
ACTRN1261900 0816156	Phase 1	Completed	Healthy Subjects	Evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses. [1] [9]
ACTRN1262000 0766910	Phase 1b	Completed	Healthy Subjects	Assess the relative bioavailability of two different formulations of STG-001. [1]
NCT04489511	Phase 2a	Completed	Stargardt Disease Patients	Evaluate the safety, pharmacokinetics, and pharmacodynamics of two doses of STG-001 over a 28-day period. [1] [5] [10]

Table 1: Overview of **STG-001** Clinical Trials.

Stargazer Pharmaceuticals successfully completed a Phase 1 study in healthy volunteers and a Phase 2a study in patients with Stargardt disease.[2][7][8] The Phase 2a trial was an open-label, multicenter study involving approximately 12 subjects aged 18 to 55 with confirmed ABCA4 gene mutations.[10] The study compared two different doses of **STG-001** administered daily for 28 days.[10] Following the completion of these studies, Stargazer announced plans to initiate a pivotal efficacy study.[7][8]

Experimental Protocols

While specific, detailed protocols for **STG-001** are proprietary, this section outlines standard methodologies for key assays relevant to the development of an RBP4 inhibitor.

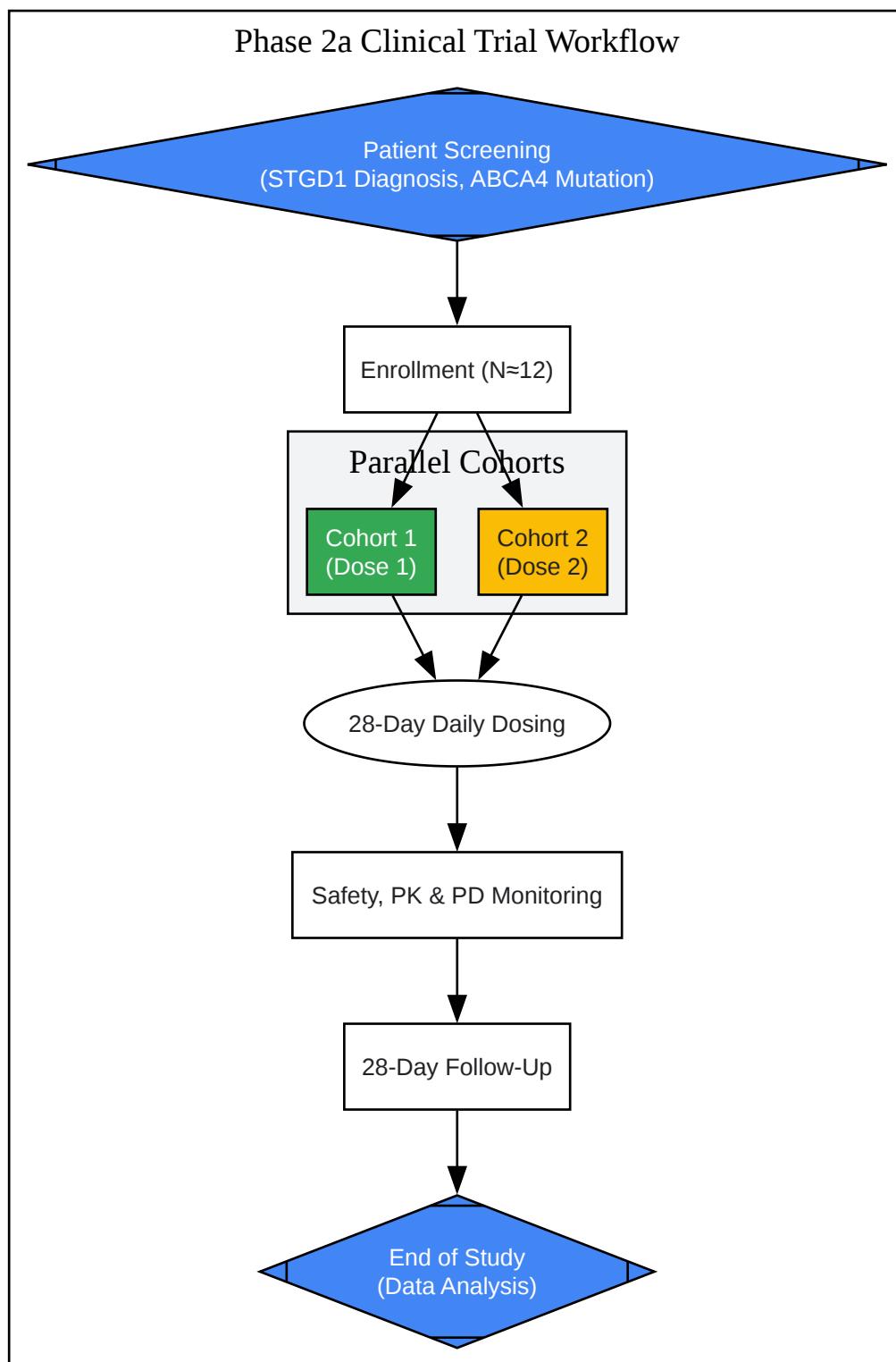
RBP4 Binding Assay (e.g., Surface Plasmon Resonance - SPR)

- Objective: To determine the binding affinity (KD) of **STG-001** to human RBP4.
- Methodology:
 - Recombinant human RBP4 is immobilized on a sensor chip surface.
 - A series of concentrations of **STG-001** in a suitable buffer are flowed over the chip.
 - The binding and dissociation of **STG-001** are measured in real-time by detecting changes in the refractive index at the surface.
 - Sensorgrams are generated, and the association (kon) and dissociation (koff) rate constants are calculated.
 - The equilibrium dissociation constant (KD) is determined from the ratio of koff/kon.

Phase 2a Clinical Trial Protocol Outline

- Objective: To assess the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of **STG-001** in patients with Stargardt disease.

- Study Design: An open-label, multicenter study with two dose cohorts.
- Methodology:
 - Screening: Patients (18-55 years) with a confirmed STGD1 diagnosis (at least two ABCA4 mutations) are screened for eligibility.[10]
 - Treatment: Eligible subjects are assigned to one of two dose cohorts and receive a once-daily oral dose of **STG-001** for 28 consecutive days.[10]
 - Safety Monitoring: Adverse events are monitored and recorded throughout the study and a 28-day follow-up period. Vital signs, ECGs, and clinical laboratory tests are performed at scheduled intervals.
 - Pharmacokinetic (PK) Sampling: Blood samples are collected at pre-defined time points (e.g., pre-dose, and multiple points post-dose) to determine the concentration of **STG-001** in plasma using a validated LC-MS/MS method. PK parameters such as Cmax, Tmax, and AUC are calculated.
 - Pharmacodynamic (PD) Assessment: Blood samples are collected to measure plasma concentrations of RBP4 and Vitamin A as biomarkers to confirm target engagement.
 - Ophthalmic Assessments: Best-corrected visual acuity (BCVA), fundus photography, and other relevant imaging modalities are performed at baseline and at the end of the study.



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Figure 2: Generalized workflow for the Phase 2a clinical trial of **STG-001**.

Summary and Future Directions

STG-001 is a promising RBP4 inhibitor being developed as a targeted therapy for Stargardt disease.^[1] Its mechanism of action, which involves modulating the visual cycle to reduce the formation of toxic byproducts, directly addresses the underlying pathophysiology of the disease.^{[2][8]} Having completed Phase 1 and 2a clinical trials, the safety and pharmacodynamic profile of **STG-001** is being established, paving the way for larger, pivotal efficacy studies.^{[1][2][8]} Further research will be critical to determine the long-term safety and efficacy of **STG-001** in slowing disease progression and preserving vision for individuals affected by Stargardt disease.

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